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Compound of Interest

Compound Name: 4-Phenyl-1,3-dioxolane
CAS No.: 1075-20-3
Cat. No.: B091909
Get Quote
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Executive Summary

The accurate characterization of 4-phenyl-1,3-dioxolane is a critical analytical challenge in
organic synthesis and drug development, particularly when distinguishing it from its structural
isomer, 2-phenyl-1,3-dioxolane. While both compounds share the molecular formula

(MW 150.17 Da), they originate from fundamentally different synthetic pathways and exhibit
distinct mass spectral fragmentation patterns.

This guide provides an authoritative technical comparison, detailing the specific GC-MS
signatures required to unambiguously identify 4-phenyl-1,3-dioxolane. We focus on the
mechanistic causality of fragmentation to ensure your analytical protocols are self-validating
and robust.

Chemical Identity & Synthesis Context

Understanding the origin of the sample is the first step in validation. The presence of 4-phenyl-
1,3-dioxolane often indicates specific precursor chemistries distinct from those yielding the 2-
phenyl isomer.
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Feature

4-Phenyl-1,3-Dioxolane

2-Phenyl-1,3-Dioxolane

Structure

Phenyl group at position 4
(Ether-like)

Phenyl group at position 2
(Acetal-like)

Primary Precursors

Styrene Glycol +
Formaldehyde

Benzaldehyde + Ethylene
Glycol

Reaction Type

Acetalization of 1,2-diol

Acetalization of Carbonyl

Key Impurities

Styrene oxide, Styrene glycol

Benzaldehyde, Benzoic acid

Ring System

5-membered (Dioxolane)

5-membered (Dioxolane)

Note on the Prins Reaction: Researchers investigating the Prins reaction (Styrene +

Formaldehyde) often encounter 4-phenyl-1,3-dioxane (6-membered ring) as the major product.

However, 4-phenyl-1,3-dioxolane can form as a byproduct or via rearrangement of styrene

oxide intermediates.

Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described below, the following standardized protocol is

recommended. This workflow ensures minimal thermal degradation prior to ionization.

Sample Preparation

» Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

o Concentration: 100 pg/mL (100 ppm).

» Derivatization: None required (compound is volatile and stable).

Instrument Parameters
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Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m x 0.25mm ID x
0.25um film.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Splitless mode (1 min purge), 250°C.

Oven Program:

o Hold 50°C for 1 min.

o Ramp 15°C/min to 280°C.

o Hold 5 min.

e Mass Spectrometer (El Source):
o lonization Energy: 70 eV.

o Source Temp: 230°C.

o Scan Range: m/z 35-350.

o Solvent Delay: 3.0 min.

Fragmentation Analysis & Mechanism

The differentiation of these isomers relies on the stability of the molecular ion and the specific
cleavage pathways dictated by the phenyl ring's position.

4-Phenyl-1,3-Dioxolane (Target)
e Molecular lon (M+): m/z 150 (Distinct).

e Primary Pathway (Retro-Cycloaddition): The dioxolane ring undergoes a retro-[2+2] type
cleavage or radical fragmentation, losing a formaldehyde neutral (

, 30 Da). This generates a radical cation resembling styrene oxide (m/z 120).
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e Secondary Pathway: The m/z 120 ion further fragments to lose a formyl radical (CHO») or
CO, generating the Tropylium ion (m/z 91), which is often the base peak or a major ion.

» Diagnostic Absence: Significant absence of m/z 149 and m/z 105 (characteristic of the 2-
phenyl isomer).

2-Phenyl-1,3-Dioxolane (Comparator)
¢ Molecular lon (M+): m/z 150 (Often weak).

o Base Peak (m/z 149): The hydrogen atom at C2 is both benzylic and acetalic. Its loss is
energetically favorable, forming a highly resonance-stabilized cation (

).
e Secondary Pathway: Formation of the benzoyl cation (

, m/z 105) via ring disintegration.

Fragmentation Pathway Diagram

The following diagram visualizes the divergent mechanistic pathways that allow for definitive

identification.
Comparator: 2-Phenyl-1,3-Dioxolane
Molecular lon z IHL Stabilized Acetal Cation Ri 'SZH‘LS Benzoyl Cation
(SERET o7 i (Benzviic Loso) [COH9O2]+ Lt Brenkdoen [C7H50]+
m/z 150 m/z 149 (Base Peak) m/z 105

Target: 4-Phenyl-1,3-Dioxolane

Styrene ion
- CH202 (46 Da) [C8H8]+.

(Minor) m/z 104

Molecular lon

[C9H1002]+. -G DY
Retro-Cleavage)

m/z 150 Styrene Oxide ion Rean CHO- " Tropylium ion
[C8H8O]+. (Rearrangement) [CTHT}+
m/z 120 m/z 91
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Figure 1: Divergent EI-MS fragmentation pathways for 4-phenyl vs. 2-phenyl dioxolane

isomers.

Comparative Data Summary

Use this table to validate your GC-MS spectral data.

4-Phenyl-1,3- 2-Phenyl-1,3- 4-Phenyl-1,3-
Parameter . ) .
Dioxolane Dioxolane Dioxane
CAS Number 1075-20-3 936-51-6 772-00-9
Ring Size 5-Membered 5-Membered 6-Membered
Molecular lon (M+) 150 (Moderate) 150 (Weak) 164
Base Peak (100%) 91 or 120 149 164 or 133
m/z 120 (M - m/z 133 (M -
Diagnostic lon 1 m/z 149 (M - H)
) )
Diagnostic lon 2 m/z 104 (Styrene) m/z 105 (Benzoyl) m/z 134

Key Neutral Loss

Loss of 30 Da (

)

Loss of 1 Da (He)

Loss of 30/31 Da

Retention Index (DB-
5)

~1200 - 1250

~1260 - 1290

~1350 - 1400

Interpretation Guide

o Check m/z 149: If the spectrum is dominated by m/z 149, you have the 2-phenyl isomer

(benzaldehyde acetal).

o Check m/z 120/91: If m/z 149 is absent/low, and you see a distinct loss of 30 Da (150 -> 120)
followed by m/z 91, you have the 4-phenyl isomer.
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e Check MW: If the molecular ion is m/z 164, you likely have the dioxane (6-membered)
homolog, a common byproduct of Prins cyclization conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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